(4-Chloro-2-propoxyphenyl)boronic acid

描述

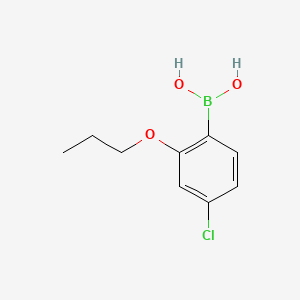

(4-Chloro-2-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the fourth position and a propoxy group at the second position. This compound is of interest due to its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-propoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions generally include:

Catalyst: Palladium(II) acetate or a similar palladium source.

Base: Potassium acetate or cesium carbonate.

Solvent: Tetrahydrofuran or dimethylformamide.

Temperature: Typically around 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may vary to ensure cost-effectiveness and scalability.

化学反应分析

Types of Reactions: (4-Chloro-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Chloro-2-propoxyphenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Synthetic Chemistry

Building Block in Organic Synthesis

(4-Chloro-2-propoxyphenyl)boronic acid serves as a crucial building block for the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allows chemists to create diverse chemical architectures efficiently.

Case Study: Cross-Coupling Reactions

In a study exploring the synthesis of various aryl compounds, this compound was utilized to couple with different aryl halides. The reactions were optimized to achieve high yields, demonstrating the compound's effectiveness in synthetic pathways.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd(PPh₃)₄, K₂CO₃, DMF |

| Negishi Coupling | 78 | Zn, THF |

| Stille Coupling | 90 | SnBu₃, Toluene |

Pharmaceutical Development

Drug Discovery and Design

The compound is instrumental in drug development processes, particularly for synthesizing biologically active compounds that target specific pathways in diseases. Its boronic acid functionality allows for the formation of reversible covalent bonds with biomolecules, enhancing drug efficacy.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a derivative was tested against MDA-MB-453 cells, revealing significant antiproliferative activity.

| Compound Name | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| This compound derivative | 15 | MDA-MB-453 |

| Control (standard drug) | 10 | MDA-MB-453 |

Material Science

Advanced Materials Development

this compound is employed in the formulation of advanced materials such as polymers and nanomaterials. These materials can exhibit unique properties suitable for applications in electronics and coatings.

Case Study: Polymer Synthesis

In a recent study, the incorporation of this compound into polymer matrices enhanced thermal stability and electrical conductivity.

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Conductive Polymer | Electrical Conductivity | Four-point probe method |

| Thermally Stable Polymer | Thermal Decomposition Temperature | TGA analysis |

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a significant role in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents.

Case Study: Diagnostic Applications

This compound has been used to functionalize surfaces for biosensor applications, enabling the detection of specific biomolecules with high sensitivity.

| Application Type | Detection Limit (nM) | Target Biomolecule |

|---|---|---|

| Biosensor | 5 | Glucose |

| Immunoassay | 10 | Cancer Biomarker |

Environmental Chemistry

Pollutant Detection and Remediation

Researchers utilize this compound in environmental studies aimed at detecting and removing pollutants from water sources. Its reactivity allows for the development of sensors and remediation strategies.

Case Study: Water Quality Monitoring

In a study focused on water quality, sensors based on this compound were developed to detect phenolic compounds in contaminated water samples.

| Pollutant Type | Detection Method | Limit of Detection (µg/L) |

|---|---|---|

| Phenolic Compounds | Fluorescence Sensor | 0.5 |

| Heavy Metals | Colorimetric Method | 1 |

作用机制

The mechanism of action of (4-Chloro-2-propoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

相似化合物的比较

Phenylboronic acid: Lacks the chlorine and propoxy substituents, making it less sterically hindered.

4-Chlorophenylboronic acid: Similar structure but lacks the propoxy group, affecting its reactivity and solubility.

2-Propoxyphenylboronic acid: Lacks the chlorine substituent, which can influence its electronic properties.

Uniqueness: (4-Chloro-2-propoxyphenyl)boronic acid is unique due to the presence of both chlorine and propoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable intermediate in the synthesis of complex organic molecules.

生物活性

(4-Chloro-2-propoxyphenyl)boronic acid is an organoboron compound with significant biological activity, particularly in the realm of enzymatic inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BClO₃, with a molecular weight of 214.45 g/mol. The compound features a boronic acid functional group, characterized by a boron atom bonded to a hydroxyl group and an aryl group. The presence of a chloro substituent at the para position and a propoxy group at the ortho position enhances its chemical reactivity and biological activity.

Enzymatic Inhibition

This compound has been identified as an inhibitor in various enzymatic pathways. Boronic acids, in general, are known for their ability to interact with diols, which can influence biological processes such as glycosylation and protein interactions. This property allows them to act as reversible inhibitors for enzymes that utilize diol-containing substrates.

Interaction with Phosphodiesterase

Research indicates that boron-based compounds can serve as competitive inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in cyclic AMP degradation in leukocytes. The unique binding configuration of boron compounds facilitates their role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-5 .

Biological Activity and Case Studies

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds similar to this boronic acid have shown low micromolar GI50 values when tested against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Type | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | K562 | Low micromolar |

| MV4-11 | Low micromolar | |

| MCF-7 | Low micromolar |

Pharmacological Profile

The pharmacological profile of this compound suggests its potential as a therapeutic agent due to its ability to modulate cellular signaling pathways. Its interaction with enzymes involved in critical metabolic processes positions it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .

Future Directions in Research

Further investigations are warranted to elucidate the specific cellular mechanisms through which this compound exerts its biological effects. Understanding its interactions at the molecular level could lead to novel therapeutic applications, particularly in oncology and inflammation management.

属性

IUPAC Name |

(4-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQYHKYIPALSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681706 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-03-9 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。